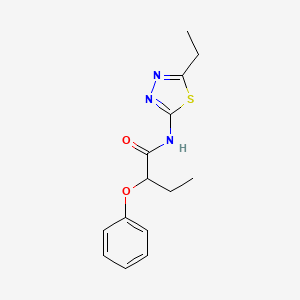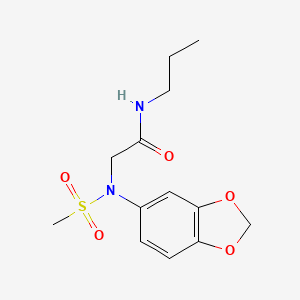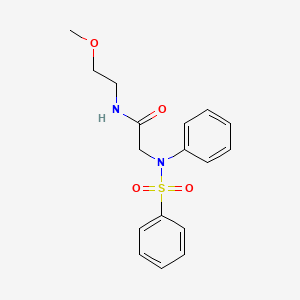
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-phenoxybutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-phenoxybutanamide, also known as ETB, is a chemical compound that has been extensively studied for its potential use in scientific research. ETB is a member of the thiadiazole family of compounds and has been found to have a wide range of biochemical and physiological effects.
作用機序
The mechanism of action of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-phenoxybutanamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. This compound has been found to activate the protein kinase A (PKA) pathway, which plays a key role in regulating cellular processes such as gene expression, cell proliferation, and apoptosis. This compound has also been found to inhibit the activity of the nuclear factor kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. In vitro studies have shown that this compound has anti-inflammatory, anti-tumor, and anti-oxidant properties. This compound has also been found to have potential therapeutic applications in the treatment of cardiovascular diseases, diabetes, and neurological disorders.
実験室実験の利点と制限
One of the advantages of using N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-phenoxybutanamide in lab experiments is that it is relatively easy to synthesize and purify. This compound is also stable under a wide range of conditions, making it a versatile compound for use in various experimental settings. However, one of the limitations of using this compound in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
将来の方向性
There are several future directions for research on N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-phenoxybutanamide. One area of research could focus on elucidating the mechanism of action of this compound, particularly with regard to its effects on the PKA and NF-κB pathways. Another area of research could focus on the potential therapeutic applications of this compound, particularly in the treatment of cardiovascular diseases, diabetes, and neurological disorders. Finally, research could also focus on developing new synthetic methods for this compound that are more efficient and cost-effective.
合成法
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-phenoxybutanamide can be synthesized using a variety of methods, including the reaction of 2-bromoethylphenoxybutane with thiosemicarbazide, followed by cyclization with phosphorus oxychloride. Another method involves the reaction of 2-phenoxybutanoyl chloride with thiosemicarbazide, followed by cyclization with sodium hydroxide. Both methods have been shown to be effective in synthesizing this compound with high yields.
科学的研究の応用
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-phenoxybutanamide has been extensively studied for its potential use in scientific research, particularly in the field of pharmacology. This compound has been found to have a wide range of biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-oxidant properties. This compound has also been found to have potential therapeutic applications in the treatment of cardiovascular diseases, diabetes, and neurological disorders.
特性
IUPAC Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-phenoxybutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S/c1-3-11(19-10-8-6-5-7-9-10)13(18)15-14-17-16-12(4-2)20-14/h5-9,11H,3-4H2,1-2H3,(H,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYTHYDKFEOZQKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)C(CC)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![dimethyl 2-[(2-phenylbutanoyl)amino]terephthalate](/img/structure/B4931582.png)

![5-{3-[(2-fluorobenzyl)oxy]benzylidene}-3-(3-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4931589.png)

![1-(diphenylacetyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B4931602.png)
![5-[(isopropylamino)sulfonyl]-2-methoxy-N-propylbenzamide](/img/structure/B4931610.png)

![5-{3-chloro-4-[2-(3,5-dimethylphenoxy)ethoxy]-5-methoxybenzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4931645.png)
![1-(5-cyclopropyl-1H-pyrazol-3-yl)-N-{[2-(isopropylsulfonyl)-1-(3-methylbutyl)-1H-imidazol-5-yl]methyl}-N-methylmethanamine](/img/structure/B4931649.png)
![7-(3,5-dimethoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4931658.png)

![11-(2-nitrobenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B4931670.png)

